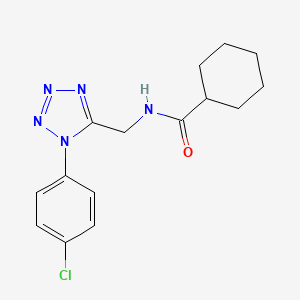

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group and a cyclohexanecarboxamide moiety. Tetrazoles are widely studied for their bioisosteric properties, often mimicking carboxylic acids in drug design (e.g., angiotensin II receptor antagonists like losartan ). The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the cyclohexanecarboxamide contributes to conformational stability and solubility.

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O/c16-12-6-8-13(9-7-12)21-14(18-19-20-21)10-17-15(22)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWXCGCOUGBCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

Attachment of the Tetrazole to Cyclohexanecarboxamide: The tetrazole derivative is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the tetrazole ring.

Reduction: Reduced forms of the tetrazole or chlorophenyl groups.

Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-((4-Chlorobenzyl)amino)-N-((1-(3,4-dimethoxybenzyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide (7c)

- Structure : Differs by substitution of 3,4-dimethoxybenzyl instead of 4-chlorophenyl on the tetrazole.

- The benzylamino group may enhance hydrogen bonding .

N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)aniline (V-1)

- Structure : Features a tert-butyl group on the tetrazole and an aniline moiety.

- Impact : The bulky tert-butyl group improves metabolic stability but reduces solubility. The aniline group introduces a primary amine, which may affect pharmacokinetics .

Carboxamide Modifications

4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

- Structure : Replaces the tetrazole with a pyrazole ring.

- The methyl group on pyrazole increases steric hindrance, possibly affecting target engagement .

1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

- Structure : Cyclopentane instead of cyclohexane in the carboxamide.

Pharmacological Analogs

Losartan and Valsartan

- Structure : Tetrazole-linked biphenyl systems (e.g., losartan: 2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole).

- Comparison : The target compound lacks the biphenyl system but retains the chloro and tetrazole motifs. This simplification may reduce off-target effects but also limit binding affinity to angiotensin receptors .

Table 2: Spectroscopic Data Highlights

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance receptor binding in tetrazole derivatives, while bulky groups (e.g., tert-butyl) improve metabolic stability .

Carboxamide vs.

Synthetic Efficiency : Multi-step syntheses (e.g., Ugi-azide reactions in ) achieve moderate yields (57–95%), suggesting room for optimization in scaling production .

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and the mechanisms underlying its effects.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tetrazole ring and a cyclohexanecarboxamide moiety. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with cyclohexylisocyanide and azidotrimethylsilane to form the tetrazole derivative, followed by subsequent modifications to yield the final product .

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often linked to the inhibition of bacterial enzymes, which disrupts cellular functions.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Studies have demonstrated its effectiveness against acetylcholinesterase (AChE) and urease. The inhibitory activity against AChE is particularly significant, suggesting applications in treating conditions like Alzheimer's disease . The IC50 values for some related compounds have been reported as low as 2.14 µM, indicating strong inhibitory potential compared to standard inhibitors .

Anticancer Properties

Tetrazole derivatives are also being investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Enzyme Inhibition Analysis

In a separate investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit urease activity. The results showed an IC50 value significantly lower than that of conventional urease inhibitors, suggesting its potential as a therapeutic agent for conditions associated with elevated urease levels .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Analytical Data Comparison

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | Methylene bridge protons (δ 4.5–4.7 ppm) | |

| HRMS (ESI-TOF) | [M+H]: 377.83 (calculated) | |

| X-ray | Tetrazole ring planarity (bond angles ~120°) |

Advanced Research Questions

How do structural modifications (e.g., substituent changes) affect biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Tetrazole Substitution : Replacing 4-chlorophenyl with 3,4-difluorophenyl () increases hydrophobicity, enhancing membrane permeability.

- Amide vs. Sulfonamide : Cyclohexanecarboxamide improves metabolic stability compared to sulfonamide analogs ().

Experimental Design :

Synthesize analogs with varying substituents.

Test in vitro binding assays (e.g., enzyme inhibition) and compare IC values.

Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. Table 2: Biological Activity of Analogues

How can contradictory data in reactivity studies be resolved?

Case Example : Discrepancies in oxidation yields (e.g., 40% vs. 65% for carboxylic acid derivatives).

Resolution Strategy :

- Control Reaction Conditions : Ensure consistent oxidizing agents (e.g., KMnO concentration, pH).

- Monitor Intermediates : Use LC-MS to identify byproducts (e.g., over-oxidation to CO).

- Theoretical Calculations : Apply DFT (Density Functional Theory) to compare activation energies of pathways .

What computational methods are suitable for predicting binding modes?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns to assess stability.

Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs.

Pharmacophore Modeling : Identify critical interaction points (e.g., tetrazole H-bond with Arg123) .

Data Contradiction Analysis

Example : Varying cytotoxicity reports (e.g., IC = 10 µM vs. 50 µM in similar cell lines).

Possible Factors :

- Assay Conditions : Differences in serum concentration or incubation time.

- Cellular Uptake : Fluorophenyl analogs () may exhibit better permeability than chlorophenyl derivatives.

Recommendations : - Standardize protocols (e.g., MTT assay with 48-hour exposure).

- Validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Key Research Gaps and Future Directions

- In Vivo Pharmacokinetics : No data on oral bioavailability or half-life.

- Toxicity Profiling : Assess hepatotoxicity via primary hepatocyte assays.

- Target Deconvolution : Use CRISPR-Cas9 screens to identify novel molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.